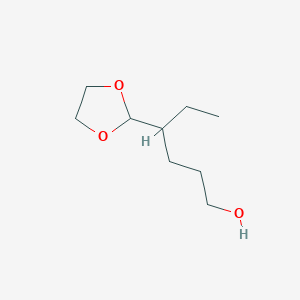

4-(1,3-Dioxolan-2-yl)hexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-8(4-3-5-10)9-11-6-7-12-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPUGDEGJMKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)C1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol, a valuable intermediate in various organic syntheses. The synthesis involves a two-step process commencing with the protection of a keto-ester, followed by the reduction of the ester functionality. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Strategy

The synthesis of this compound is achieved through a straightforward two-step reaction sequence starting from ethyl 5-oxohexanoate. The overall transformation is depicted in the following scheme:

Scheme 1: Overall Synthesis of this compound

Caption: Synthetic pathway for this compound.

The initial step involves the selective protection of the ketone functional group in ethyl 5-oxohexanoate as a cyclic ketal (1,3-dioxolane) using ethylene glycol. This is a crucial step to prevent the reduction of the ketone in the subsequent step. The second step is the reduction of the ester group of the protected intermediate to a primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH4).

Experimental Protocols

Step 1: Synthesis of Ethyl 5,5-(ethylenedioxy)hexanoate (Intermediate)

This procedure details the protection of the ketone functionality of ethyl 5-oxohexanoate.

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| Ethyl 5-oxohexanoate | 158.19 | 1.00 | 158.19 | 160 |

| Ethylene glycol | 62.07 | 1.20 | 74.48 | 67 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.05 | 8.61 | - |

| Toluene | 92.14 | - | - | 500 |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add ethyl 5-oxohexanoate, ethylene glycol, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 5,5-(ethylenedioxy)hexanoate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of this compound (Final Product)

This procedure describes the reduction of the ester intermediate to the target primary alcohol.

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| Ethyl 5,5-(ethylenedioxy)hexanoate | 202.25 | 1.00 | 202.25 | - |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 1.25 | 47.44 | - |

| Dry Tetrahydrofuran (THF) | 72.11 | - | - | 1000 |

| Water | 18.02 | - | - | As needed |

| 10% Sulfuric Acid | - | - | - | As needed |

| Diethyl ether | 74.12 | - | - | As needed |

Procedure:

-

In a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend lithium aluminum hydride in dry THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 5,5-(ethylenedioxy)hexanoate in dry THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH4 by the slow, dropwise addition of water. This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.

-

Add a 10% aqueous solution of sulfuric acid until the precipitated aluminum salts dissolve.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.[1]

Expected Yield: 80-90%

Quantitative Data Summary

| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

| Ethyl 5,5-(ethylenedioxy)hexanoate | 158.19 | 171.9 - 192.1 | 85 - 95 | >95 |

| This compound | 202.25 | 139.4 - 156.8 | 80 - 90 | >98 |

Physicochemical and Spectroscopic Data

Ethyl 5,5-(ethylenedioxy)hexanoate

| Property | Value |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 115-117 °C at 10 mmHg |

| ¹H NMR (CDCl₃) | δ 4.12 (q, J=7.1 Hz, 2H), 3.94 (s, 4H), 2.31 (t, J=7.4 Hz, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.33 (s, 3H), 1.25 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 173.5, 109.5, 64.8, 60.3, 38.0, 34.0, 23.8, 19.5, 14.2 |

| IR (neat, cm⁻¹) | 2980, 2880, 1735 (C=O, ester), 1180, 1040 (C-O) |

This compound

| Property | Value |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 120-122 °C at 5 mmHg |

| ¹H NMR (CDCl₃) | δ 3.95 (s, 4H), 3.65 (t, J=6.5 Hz, 2H), 1.80-1.40 (m, 7H), 0.92 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 110.0, 64.8, 62.9, 42.5, 30.0, 29.5, 25.8, 10.0 |

| IR (neat, cm⁻¹) | 3400 (O-H, broad), 2950, 2880, 1150, 1050 (C-O) |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 4-(1,3-Dioxolan-2-yl)hexan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development who may consider this molecule as a building block or intermediate in their synthetic endeavors.

Core Chemical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be reliably determined or estimated based on its chemical structure and data from suppliers.

| Property | Value | Source |

| CAS Number | 139133-21-4 | Advanced ChemBlocks[1] |

| Molecular Formula | C₉H₁₈O₃ | Advanced ChemBlocks[1] |

| Molecular Weight | 174.24 g/mol | Advanced ChemBlocks[1] |

| IUPAC Name | This compound | Advanced ChemBlocks[1] |

| SMILES | CCC(C1OCCO1)CCCO | Advanced ChemBlocks[1] |

| Purity | Typically available at ≥95% | Advanced ChemBlocks[1] |

| Boiling Point | Not experimentally determined. Estimated to be in the range of 250-270 °C at atmospheric pressure, based on structurally similar compounds. | |

| Melting Point | Not determined. Expected to be a liquid at room temperature. | |

| Density | Not experimentally determined. Estimated to be approximately 1.0 g/mL. | |

| Solubility | Expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents. Limited solubility in water is anticipated. |

Spectroscopic Profile

Detailed spectroscopic data for this specific molecule is not publicly available. However, the expected spectral characteristics can be predicted based on its functional groups: a primary alcohol and a cyclic acetal.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group protons, the protons of the hexanol backbone, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring. The hydroxyl proton would appear as a broad singlet, the position of which would be dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would display distinct signals for the nine carbon atoms, including the characteristic acetal carbon signal in the 95-105 ppm region.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-O stretching bands for the alcohol and the acetal would be observed in the 1000-1200 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthetic Pathway

This compound can be synthesized from commercially available starting materials via a two-step process involving the protection of an aldehyde followed by the reduction of an ester.

Figure 1: Proposed synthesis of this compound.

Key Reactions

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the 1,3-dioxolane (acetal) moiety.

Figure 2: Key reactions of this compound.

Experimental Protocols

1. Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations.

-

Step 1: Acetal Formation. To a solution of ethyl 4-formylhexanoate (1 equivalent) in toluene are added ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.[2][3] Upon completion, as monitored by TLC or GC, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 4-(1,3-dioxolan-2-yl)hexanoate.

-

Step 2: Ester Reduction. The crude ethyl 4-(1,3-dioxolan-2-yl)hexanoate from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath. Lithium aluminum hydride (1.5 equivalents) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford this compound, which can be further purified by column chromatography.

2. Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to the corresponding carboxylic acid.

-

To a stirred suspension of pyridinium chlorochromate (PCC) (2 equivalents) in dichloromethane is added a solution of this compound (1 equivalent) in dichloromethane.[4][5] The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated to yield 4-(1,3-Dioxolan-2-yl)hexanoic acid.

3. Hydrolysis of the Dioxolane Ring

The acetal can be deprotected to reveal the aldehyde functionality under acidic conditions.

-

This compound is dissolved in a mixture of acetone and water. A catalytic amount of concentrated hydrochloric acid is added.[6][7][8] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with a saturated solution of sodium bicarbonate and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give 4-formylhexan-1-ol.

Biological Activity and Drug Development Potential

There is currently no publicly available information regarding the biological activity of this compound, nor its involvement in any signaling pathways. For drug development professionals, this compound represents a novel chemical entity that would require a systematic screening process to ascertain any potential therapeutic applications. A general workflow for such a screening process is outlined below.

Figure 3: General workflow for biological screening of a novel chemical entity.

Conclusion

This compound is a bifunctional molecule with potential as a synthetic intermediate. Its primary alcohol and protected aldehyde functionalities allow for a range of chemical transformations. While its biological properties are unexplored, this guide provides a foundational understanding of its chemical characteristics for researchers interested in utilizing this compound in their work.

References

- 1. 4-[1,3]Dioxolan-2-Yl-Hexan-1-ol 95% | CAS: 139133-21-4 | AChemBlock [achemblock.com]

- 2. WO2015051525A1 - Synthesis of acetal/ketal - Google Patents [patents.google.com]

- 3. ijsdr.org [ijsdr.org]

- 4. compoundchem.com [compoundchem.com]

- 5. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

In-depth Technical Guide: 4-(1,3-dioxolan-2-yl)hexan-1-ol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 4-(1,3-dioxolan-2-yl)hexan-1-ol

Executive Summary

This document provides a technical overview of the chemical compound this compound. Despite a comprehensive search of scientific literature and patent databases, detailed information regarding its synthesis, biological activity, and specific experimental protocols is not publicly available. This guide summarizes the available chemical data for the target compound and provides a broader context on the significance of the 1,3-dioxolane functional group in medicinal chemistry and drug development, based on studies of related compounds.

Chemical Properties of this compound

While detailed experimental data is scarce, fundamental chemical properties of this compound have been identified from chemical supplier databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | Advanced ChemBlocks[1] |

| CAS Number | 139133-2-14 | Advanced ChemBlocks[1] |

| Molecular Formula | C₉H₁₈O₃ | Advanced ChemBlocks[1] |

| Molecular Weight | 174.24 g/mol | Advanced ChemBlocks[1] |

| Purity | 95% | Advanced ChemBlocks[1] |

| SMILES | CCC(C1OCCO1)CCCO | Advanced ChemBlocks[1] |

The 1,3-Dioxolane Scaffold in Drug Development

The 1,3-dioxolane ring is a significant heterocyclic scaffold found in numerous natural and synthetic compounds with diverse biological activities. While no specific biological data exists for this compound, the broader class of 1,3-dioxolane-containing molecules has demonstrated considerable potential in pharmaceutical applications.

Antimicrobial and Antifungal Activity

Various derivatives of 1,3-dioxolane have been synthesized and evaluated for their potential as antibacterial and antifungal agents. For instance, studies on certain 1,3-dioxolane derivatives have shown excellent activity against S. aureus and good activity against other bacterial strains like S. epidermidis and P. aeruginosa.[2] This suggests that the 1,3-dioxolane moiety can be a valuable component in the design of new antimicrobial drugs.

Anticancer and Antiproliferative Mechanisms

The 1,3-dioxolane structure has been incorporated into molecules exhibiting antiproliferative activity. For example, 4-(1,3-Dioxolan-2-yl)quinoline has been identified as a scaffold with potential applications in cancer therapeutic development due to its activity against multiple cellular targets and signaling pathways.[3]

Synthesis of 1,3-Dioxolane Derivatives: A General Overview

Specific synthesis protocols for this compound are not documented in the available literature. However, a general and widely used method for the synthesis of 1,3-dioxolanes is the acetalization of an aldehyde or ketone with a 1,2-diol, typically in the presence of an acid catalyst. The logical workflow for such a synthesis is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of 1,3-dioxolane derivatives.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the specific properties and applications of this compound. The information available is limited to its basic chemical identifiers. However, the prevalence of the 1,3-dioxolane scaffold in biologically active molecules suggests that this compound could be of interest for further investigation in drug discovery and development. Researchers are encouraged to explore the synthesis and biological evaluation of this and related compounds to uncover their potential therapeutic value. This document will be updated as new information becomes publicly available.

References

In-Depth Technical Guide: 4-(1,3-Dioxolan-2-yl)hexan-1-ol (CAS Number 139133-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)hexan-1-ol (CAS: 139133-21-4), a heterocyclic compound with potential applications in various scientific domains. This document collates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses its potential biological significance based on the known activities of related dioxolane structures. Due to the limited availability of public data for this specific molecule, this guide also extrapolates information from analogous compounds to provide a broader context for its potential applications and handling.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the basic molecular information and predicted or analogous physical properties.

Table 1: Molecular Properties [1]

| Property | Value |

| CAS Number | 139133-21-4 |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(C1OCCO1)CCCO |

Table 2: Predicted and Analogous Physical Properties

| Property | Value | Source/Analogy |

| Boiling Point | Not available | Data for the related compound hexan-1-ol is 157 °C.[2] |

| Melting Point | Not available | Data for the related compound hexan-1-ol is -45 °C.[2] |

| Density | Not available | Data for the related compound hexan-1-ol is 0.82 g/cm³.[2] |

| Solubility | Slightly soluble in water; miscible with many organic solvents. | General property of dioxolanes and alcohols.[2][3] |

| Purity | Typically available at ≥95%. | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach: Acetalization

The synthesis of this compound would likely involve the reaction of 4-formylhexan-1-ol with ethylene glycol.

Reaction Scheme:

Caption: General synthesis of this compound.

Hypothetical Experimental Protocol

The following is a generalized protocol based on standard acetalization procedures. Optimization of reaction conditions would be necessary.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-formylhexan-1-ol (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

-

Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the removal of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Analytical Characterization Workflow

A standard workflow for the characterization of the synthesized compound would include:

Caption: Analytical workflow for compound characterization.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the 1,3-dioxolane moiety is present in numerous biologically active compounds.

Antimicrobial Potential

Studies on various 1,3-dioxolane derivatives have demonstrated significant antibacterial and antifungal activities.[1] This suggests that this compound could be a candidate for investigation as a potential antimicrobial agent. The lipophilic hexanol side chain may influence its membrane permeability and interaction with microbial targets.

Role in Drug Development

The 1,3-dioxolane ring is often used as a protective group for aldehydes and ketones in the synthesis of complex molecules, including pharmaceuticals. It can also serve as a chiral auxiliary in asymmetric synthesis.[4][5] The presence of a primary alcohol in this compound provides a functional handle for further chemical modifications, making it a potentially useful building block in medicinal chemistry.

The following diagram illustrates a hypothetical signaling pathway that could be investigated, where a dioxolane-containing compound interacts with a bacterial cell.

Caption: Hypothetical interaction with a bacterial cell.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical substance and by considering the hazards of its structural components, namely 1,3-dioxolanes and hexan-1-ol.

Table 3: General Safety and Handling Recommendations

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[6][7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| First Aid (General) | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6][7] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a chemical compound for which detailed public data is scarce. Based on its structure, it holds potential as a building block in organic synthesis and may exhibit biological activities, particularly as an antimicrobial agent. Further research is required to fully characterize its physical, chemical, and biological properties. Researchers and drug development professionals are advised to proceed with caution, adhering to strict safety protocols when handling this compound. The information provided in this guide serves as a preliminary resource to stimulate further investigation into the potential of this molecule.

References

- 1. 4-[1,3]Dioxolan-2-Yl-Hexan-1-ol 95% | CAS: 139133-21-4 | AChemBlock [achemblock.com]

- 2. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.de [fishersci.de]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Molecular Structure of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 4-(1,3-Dioxolan-2-yl)hexan-1-ol. This guide provides a comprehensive overview of its known properties and presents generalized experimental protocols and characterization data based on closely related 1,3-dioxolane structures.

Introduction

This compound is a heterocyclic compound featuring a 1,3-dioxolane ring attached to a hexanol backbone. The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in organic synthesis, valued for its stability under various reaction conditions and ease of removal. This functional group can also influence the molecule's polarity, solubility, and potential biological activity. This document aims to provide a detailed technical overview of the molecular structure, potential synthesis, and characterization of this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [Commercial Supplier] |

| CAS Number | 139133-21-4 | [Commercial Supplier] |

| Molecular Formula | C₉H₁₈O₃ | [Commercial Supplier] |

| Molecular Weight | 174.24 g/mol | [Commercial Supplier] |

| Canonical SMILES | CCC(C1OCCO1)CCCO | [Commercial Supplier] |

Hypothetical Synthesis Protocol

General Acetalization Procedure

A mixture of the keto-alcohol, an excess of ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) in an appropriate solvent (e.g., toluene or dichloromethane) would be heated to reflux with the continuous removal of water, typically using a Dean-Stark apparatus. The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture would be cooled, washed with a basic solution to neutralize the acid catalyst, and then with brine. The organic layer would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by flash column chromatography.

An In-depth Technical Guide to the Spectroscopic Data of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(1,3-Dioxolan-2-yl)hexan-1-ol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to enable researchers to obtain and verify this data.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 139133-21-4[1] |

| Molecular Formula | C₉H₁₈O₃[1] |

| Molecular Weight | 174.24 g/mol [1] |

| SMILES | CCC(C1OCCO1)CCCO |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of structurally related compounds containing 1,3-dioxolane rings, primary alcohols, and alkyl chains.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH ₂-OH) | 3.65 | Triplet | ~6.5 |

| OH | 1.5 - 2.5 | Broad Singlet | - |

| H-2 (CH ₂) | 1.58 | Quintet | ~7.0 |

| H-3 (CH ₂) | 1.45 | Multiplet | - |

| H-4 (CH ) | 1.70 | Multiplet | - |

| H-5 (CH ₂) | 1.40 | Multiplet | - |

| H-6 (CH ₃) | 0.90 | Triplet | ~7.5 |

| Dioxolane CH (acetal) | 4.85 | Triplet | ~5.0 |

| Dioxolane O-CH ₂-CH ₂-O | 3.85 - 4.00 | Multiplet | - |

Note: The chemical shift of the hydroxyl proton is concentration-dependent and may vary.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂-OH) | ~62.5 |

| C-2 | ~32.0 |

| C-3 | ~30.0 |

| C-4 | ~40.0 |

| C-5 | ~25.0 |

| C-6 | ~14.0 |

| Dioxolane C H (acetal) | ~104.0 |

| Dioxolane O-C H₂-C H₂-O | ~65.0 |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (alkane) | 2960 - 2850 | Strong |

| C-O Stretch (alcohol) | 1050 | Strong |

| C-O-C Stretch (acetal) | 1150 - 1080 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 174 | [M]⁺ | Molecular ion (low abundance) |

| 173 | [M-H]⁺ | |

| 159 | [M-CH₃]⁺ | Loss of a methyl group |

| 145 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| 101 | [M-C₄H₉O]⁺ | Cleavage of the hexanol side chain |

| 73 | [C₄H₉O]⁺ | Fragment from the hexanol side chain |

| 73 | [(C₃H₅O₂)H]⁺ | Dioxolane ring fragment |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization.

Synthesis of this compound

The synthesis of the target compound can be achieved through the protection of the aldehyde group of a suitable precursor, 4-formylhexan-1-ol, as a cyclic acetal using ethylene glycol.

Reaction Scheme:

Synthesis Workflow

Materials:

-

4-Formylhexan-1-ol

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylhexan-1-ol, an excess of ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature and wash it with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

For a liquid sample, a small drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source.

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument, often via a gas chromatography (GC) inlet for separation and purification.

-

Acquire the mass spectrum, typically scanning a mass-to-charge (m/z) range of 50 to 500.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Synthesis and Characterization Workflow

This guide provides a foundational understanding of the spectroscopic properties of this compound and the necessary experimental procedures for its synthesis and characterization. The predicted data serves as a benchmark for researchers working with this compound, facilitating its identification and use in further scientific endeavors.

References

1H NMR spectrum of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in organic synthesis and drug discovery.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. A thorough understanding of these environments is crucial for accurate spectral interpretation.

Caption: Molecular structure and proton assignments for this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, coupling constants (J) are in Hertz (Hz), and multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a (CH₂) | ~ 3.65 | t | ~ 6.5 | 2H |

| b (CH₂) | ~ 1.57 | m | - | 2H |

| c (CH) | ~ 1.75 | m | - | 1H |

| d (CH₂) | ~ 1.40 | m | - | 2H |

| e (CH₂) | ~ 1.35 | m | - | 2H |

| f (CH₃) | ~ 0.90 | t | ~ 7.0 | 3H |

| g (OH) | Variable (e.g., ~ 2.5) | s (broad) | - | 1H |

| h (CH) | ~ 4.85 | t | ~ 5.0 | 1H |

| i (OCH₂CH₂O) | ~ 3.90 | m | - | 4H |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

3.2. Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

3.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum relies on understanding the logical connections between adjacent protons, which manifest as spin-spin coupling.

Caption: Simplified coupling diagram for this compound.

This diagram illustrates the expected through-bond correlations. For instance, the protons at position a are coupled to the protons at position b , resulting in a triplet for the a signal (assuming a clean splitting pattern). The methine proton c will show more complex multiplicity due to coupling with protons at b , d , and h . The dioxolane protons i are expected to show complex splitting patterns due to their diastereotopic nature and coupling to proton h . The hydroxyl proton g typically does not show coupling due to rapid exchange with residual water or other exchangeable protons in the sample.

13C NMR analysis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. It includes predicted chemical shift data, a detailed experimental protocol, and visualizations of the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The chemical shifts (δ) are estimated based on the typical ranges for alkanes, primary alcohols, and cyclic acetals.[1][2][3] The predicted data is summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Functional Group |

| C1 | 60 - 65 | Primary Alcohol (-CH₂OH) |

| C2 | 30 - 35 | Alkane (-CH₂-) |

| C3 | 25 - 30 | Alkane (-CH₂-) |

| C4 | 40 - 45 | Alkane (-CH-) |

| C5 | 20 - 25 | Alkane (-CH₂-) |

| C6 | 10 - 15 | Alkane (-CH₃) |

| C7 | 100 - 105 | Acetal (O-CH-O) |

| C8, C9 | 65 - 70 | Dioxolane (-O-CH₂-CH₂-O-) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Molecular Structure and Carbon Numbering

The structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table is presented below.

References

An In-depth Technical Guide on the Physical Properties of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 4-(1,3-Dioxolan-2-yl)hexan-1-ol. Due to the limited availability of experimental data for this specific compound, this guide leverages data from its constituent chemical moieties, hexan-1-ol and 1,3-dioxolane, to provide well-grounded estimations. It also includes a detailed, generalized experimental protocol for its synthesis and characterization, designed to be a valuable resource for laboratory work.

Core Physical and Chemical Properties

The fundamental chemical identifiers for this compound are established. The physical properties, where not experimentally determined, are estimated based on the properties of hexan-1-ol and 1,3-dioxolane.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | Commercial Supplier Data |

| Molecular Weight | 174.24 g/mol | Commercial Supplier Data |

| Estimated Boiling Point | ~230-250 °C | Estimation based on parent molecules[1][2] |

| Estimated Melting Point | < -20 °C | Estimation based on parent molecules[1][2] |

| Estimated Density | ~0.95-1.05 g/mL | Estimation based on parent molecules[3][4] |

| Estimated Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Estimation based on parent molecules[4][5] |

Note on Estimations: The boiling point of this compound is expected to be significantly higher than that of hexan-1-ol (157 °C) due to the increase in molecular weight and polarity from the dioxolane group.[1] Similarly, its density is anticipated to be intermediate between hexan-1-ol (~0.82 g/mL) and 1,3-dioxolane (~1.06 g/mL).[3][4] The presence of the polar hydroxyl and dioxolane groups suggests some water solubility, but the hexyl chain will limit this, making it sparingly soluble in water but readily soluble in common organic solvents.[4][5]

Experimental Protocols

The following sections detail a generalized protocol for the synthesis and characterization of this compound.

This protocol describes the synthesis of this compound from 4-formylhexan-1-ol and ethylene glycol via an acid-catalyzed acetalization reaction.

Materials:

-

4-formylhexan-1-ol

-

Ethylene glycol (1.2 equivalents)

-

Anhydrous toluene

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 eq.)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-formylhexan-1-ol, ethylene glycol (1.2 eq.), and anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the toluene under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxolane ring protons (around 3.8-4.0 ppm for the -OCH₂CH₂O- group and a triplet around 4.8-5.0 ppm for the acetal proton -OCHO-). The protons of the hexanol backbone will appear in the upfield region (0.8-1.7 ppm), with the methylene group adjacent to the hydroxyl group appearing as a triplet around 3.6 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the acetal carbon (-OCHO-) in the range of 100-110 ppm. The carbons of the ethylene glycol moiety (-OCH₂CH₂O-) will resonate around 65 ppm. The carbons of the hexanol chain will appear in the aliphatic region (10-70 ppm).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[6][7][8] A strong C-O stretching band for the alcohol will be observed around 1050-1150 cm⁻¹. The C-O-C stretching vibrations of the acetal group will also appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[9][10]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dioxolane CAS#: 646-06-0 [m.chemicalbook.com]

- 3. HEXAN-1-OL - Ataman Kimya [atamanchemicals.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

Synthesis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol: A Technical Guide to Starting Materials and Core Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the essential starting materials and a robust synthetic pathway for the preparation of 4-(1,3-Dioxolan-2-yl)hexan-1-ol. The synthesis hinges on a strategic Grignard reaction, employing a readily accessible protected aldehyde as a key intermediate. This guide provides a comprehensive overview of the necessary precursors, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of this valuable chemical intermediate.

I. Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the protection of the aldehyde functionality of a suitable precursor, 3-hydroxypropanal, as a 1,3-dioxolane. This protected intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide to extend the carbon chain and introduce the desired ethyl group, yielding the target alcohol.

Caption: Overall synthetic workflow for this compound.

II. Starting Materials

A successful synthesis relies on the quality and purity of the starting materials. The primary precursors for this synthesis are outlined below.

| Starting Material | CAS Number | Molecular Formula | Key Supplier Recommendations | Purity Specification |

| 3-Hydroxypropanal | 2134-29-4 | C₃H₆O₂ | Commercially available | ≥95% |

| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | Standard chemical suppliers | Anhydrous, ≥99.8% |

| Ethylmagnesium Bromide | 925-90-6 | C₂H₅BrMg | Available as a solution | 1.0 M - 3.0 M in THF or diethyl ether |

| Pyridinium Chlorochromate (PCC) | 26299-14-9 | C₅H₆ClCrNO₃ | Standard chemical suppliers | Reagent grade |

| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | Standard chemical suppliers | Anhydrous, ≥99.7% |

| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | C₅H₈O | Standard chemical suppliers | Anhydrous, ≥99.9% |

III. Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of this compound.

A. Synthesis of 3-(1,3-Dioxolan-2-yl)propan-1-ol (Acetal Protection)

The protection of the aldehyde group in 3-hydroxypropanal is a critical first step to prevent side reactions during the subsequent Grignard addition.

Reaction: 3-Hydroxypropanal + Ethylene Glycol → 3-(1,3-Dioxolan-2-yl)propan-1-ol

Procedure:

-

To a solution of 3-hydroxypropanal (1.0 eq) in toluene, add ethylene glycol (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

The mixture is refluxed using a Dean-Stark apparatus to remove water azeotropically.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by vacuum distillation affords pure 3-(1,3-dioxolan-2-yl)propan-1-ol.

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (approx. 110 °C) |

| Expected Yield | 85-95% |

B. Synthesis of 3-(1,3-Dioxolan-2-yl)propanal (Oxidation)

The protected alcohol is then oxidized to the corresponding aldehyde, which is the direct precursor for the Grignard reaction.

Reaction: 3-(1,3-Dioxolan-2-yl)propan-1-ol → 3-(1,3-Dioxolan-2-yl)propanal

Procedure:

-

In a flask equipped with a magnetic stirrer, a solution of 3-(1,3-dioxolan-2-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane is prepared.

-

Pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion.

-

The mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting alcohol.

-

The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

| Expected Yield | 70-85% |

C. Synthesis of this compound (Grignard Reaction)

The final step involves the formation of the carbon-carbon bond through the addition of an ethyl group to the protected aldehyde.

Reaction: 3-(1,3-Dioxolan-2-yl)propanal + Ethylmagnesium Bromide → this compound

Procedure:

-

A solution of 3-(1,3-dioxolan-2-yl)propanal (1.0 eq) in anhydrous diethyl ether or THF is cooled to 0 °C in an ice bath under an inert atmosphere (nitrogen or argon).

-

A solution of ethylmagnesium bromide (1.2 eq) is added dropwise to the cooled solution of the aldehyde with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

| Parameter | Value |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield | 60-75% |

IV. Signaling Pathways and Experimental Workflows

The logical flow of the synthetic process can be visualized as a directed pathway, where each step transforms the precursor into the next intermediate, culminating in the final product.

Caption: Detailed experimental workflow for the synthesis.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol

This technical guide provides a detailed retrosynthetic analysis for the synthesis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol, a difunctionalized alkane derivative. The proposed synthetic strategy is designed for clarity and efficiency, employing well-established chemical transformations relevant to researchers, scientists, and professionals in drug development and organic synthesis.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a powerful technique for planning organic syntheses. The process begins with the target molecule and involves sequentially breaking it down into simpler, commercially available precursors through a series of logical disconnections and functional group interconversions (FGIs). Each step in the reverse direction, known as a retrosynthetic step, must correspond to a reliable and high-yielding reaction in the forward, or synthetic, direction.

The target molecule, this compound, possesses a primary alcohol and a cyclic acetal (dioxolane), which serves as a protecting group for an aldehyde. The synthetic plan must strategically construct the carbon skeleton and manage the two oxygen-containing functional groups at the C1 and C4 positions.

Retrosynthetic Strategy

The chosen retrosynthetic strategy for this compound is based on a convergent approach that assembles the molecule from simple precursors. The analysis involves three key levels of disconnection:

-

Functional Group Interconversion (FGI): The initial step recognizes the 1,3-dioxolane moiety as a standard protecting group for an aldehyde. This leads to the key precursor, 4-formylhexan-1-ol.

-

FGI (Reduction): The γ-hydroxy aldehyde, 4-formylhexan-1-ol, is identified as the product of a selective reduction of a cyclic ester, or lactone. This disconnection points to γ-ethyl-γ-butyrolactone as the next key intermediate.

-

Carbon-Carbon Bond Disconnection: The C-C bond at the γ-position of the lactone is disconnected via a conjugate addition pathway. This leads to a simple α,β-unsaturated lactone and an organometallic reagent.

This multi-level analysis simplifies the complex target molecule into readily accessible starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Pathway

The forward synthesis logically follows the retrosynthetic plan, beginning with the simplest precursors and building complexity in a controlled manner. The proposed pathway consists of three main steps:

-

Step 1: Conjugate Addition: A Gilman cuprate, lithium diethylcuprate, is used to perform a 1,4-conjugate addition to but-2-enolide. This reaction is highly effective for forming the carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl system, yielding γ-ethyl-γ-butyrolactone.[1][2][3]

-

Step 2: Lactone Reduction: The intermediate lactone is selectively reduced to the corresponding γ-hydroxy aldehyde (which exists in equilibrium with its cyclic lactol form) using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4][5][6] This reagent is ideal for the partial reduction of esters and lactones to the aldehyde oxidation state.[7]

-

Step 3: Aldehyde Protection: The final step involves the protection of the aldehyde functional group in 4-formylhexan-1-ol as a 1,3-dioxolane. This is achieved through an acid-catalyzed reaction with ethylene glycol, typically with azeotropic removal of water to drive the reaction to completion.[8][9]

Caption: Proposed forward synthesis workflow.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Protocol 1: Synthesis of γ-Ethyl-γ-butyrolactone via Conjugate Addition

-

Reagent Preparation: Prepare lithium diethylcuprate ((Et)₂CuLi) in situ by adding two equivalents of ethyllithium (1.6 M in hexanes) to a stirred suspension of one equivalent of copper(I) iodide (CuI) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere (argon or nitrogen). Stir the resulting mixture until a clear, pale yellow-brown solution is formed.

-

Reaction: Cool the cuprate solution to -78 °C. Add a solution of one equivalent of but-2-enolide in anhydrous THF dropwise to the stirred cuprate solution.

-

Monitoring and Work-up: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to 0 °C over 1 hour. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford γ-ethyl-γ-butyrolactone.

Protocol 2: Synthesis of 4-Formylhexan-1-ol via Lactone Reduction

-

Reaction Setup: Dissolve one equivalent of γ-ethyl-γ-butyrolactone in anhydrous toluene in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Add 1.1 equivalents of Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Monitoring and Work-up: Stir the mixture at -78 °C for 3 hours. Monitor for the disappearance of the starting material by TLC. Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[10] Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Purification: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure to yield 4-formylhexan-1-ol, which may exist in equilibrium with its lactol form. Use the crude product directly in the next step.

Protocol 3: Synthesis of this compound via Acetal Protection

-

Reaction Setup: To a solution of one equivalent of crude 4-formylhexan-1-ol in toluene, add 1.5 equivalents of ethylene glycol and a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid (p-TsOH).

-

Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be collected in the trap as an azeotrope with toluene, driving the equilibrium towards acetal formation.[8]

-

Monitoring and Work-up: Continue refluxing until no more water is collected (typically 2-4 hours). Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography on silica gel to yield the final product, this compound.

Data Presentation

The following table summarizes the key transformations, reagents, and typical literature-reported yields for analogous reactions.

| Step | Transformation | Key Reagents & Solvents | Typical Yield (%) |

| 1 | Conjugate Addition | (Et)₂CuLi, But-2-enolide, THF | 80 - 95%[3][11] |

| 2 | Lactone Reduction | DIBAL-H, Toluene | 75 - 90%[12] |

| 3 | Acetal Protection | Ethylene Glycol, p-TsOH, Toluene | 85 - 98%[13] |

| - | Overall | - | 51 - 84% |

Note: Yields are estimates based on literature precedents for similar transformations and are subject to optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]

- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 5. Reduction of Butyrolactone with Diisobutylaluminium Hydride | Ambeed [ambeed.com]

- 6. adichemistry.com [adichemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-(1,3-Dioxolan-2-yl)hexan-1-ol for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(1,3-Dioxolan-2-yl)hexan-1-ol, a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, key chemical properties, and detailed, plausible experimental protocols for its synthesis and characterization.

Commercial Availability and Specifications

Several chemical suppliers offer this compound (CAS No. 139133-21-4). The table below summarizes the available quantitative data from various commercial sources to facilitate easy comparison.

| Supplier | Catalog ID | Purity | Molecular Formula | Formula Weight ( g/mol ) |

| Advanced ChemBlocks | X206545 | 95% | C₉H₁₈O₃ | 174.24 |

| Ambeed | 139133-21-4 | - | C₉H₁₈O₃ | 174.24 |

| Chem-Express | HY-W054017 | >98% | C₉H₁₈O₃ | 174.24 |

Synthetic Methodology

The synthesis of this compound typically involves the protection of a carbonyl group in a precursor molecule. A plausible and widely used method is the acid-catalyzed acetalization of a suitable aldehyde with ethylene glycol.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from 4-formylhexan-1-ol.

Materials:

-

4-formylhexan-1-ol

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 4-formylhexan-1-ol (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Methodological & Application

Application Notes and Protocols for 4-(1,3-Dioxolan-2-yl)hexan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1,3-Dioxolan-2-yl)hexan-1-ol as a versatile building block in organic synthesis. The unique bifunctional nature of this molecule, possessing a primary alcohol and a protected aldehyde, allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.

Overview of this compound

This compound is a valuable synthetic intermediate due to its two distinct functional groups. The primary alcohol offers a site for nucleophilic attack or oxidation, while the dioxolane group serves as a protecting group for an aldehyde, which can be deprotected under acidic conditions to reveal the carbonyl functionality for subsequent reactions. This differential reactivity allows for sequential chemical modifications at either end of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 139133-21-4 |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in most organic solvents |

Key Applications in Organic Synthesis

The strategic placement of the hydroxyl and protected carbonyl groups enables a variety of synthetic transformations.

-

Elongation of Carbon Chains: The primary alcohol can be converted into a good leaving group (e.g., tosylate or mesylate) for substitution reactions, or oxidized to an aldehyde for Wittig-type reactions.

-

Formation of Heterocycles: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems.

-

Introduction of Oxygenated Functions: The molecule can be used to introduce a 1,4-diol or a hydroxy aldehyde moiety into a target structure.

Experimental Protocols

The following protocols describe the synthesis and subsequent functionalization of this compound, illustrating its utility as a synthetic building block.

Protocol 1: Synthesis of this compound from 4-Oxohexan-1-ol

This protocol describes the protection of the ketone functionality in 4-oxohexan-1-ol as a 1,3-dioxolane.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

Table 2: Reagents for Protocol 1

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Oxohexan-1-ol | 116.16 | 50 | 5.81 g |

| Ethylene glycol | 62.07 | 75 | 4.66 g (4.2 mL) |

| p-Toluenesulfonic acid monohydrate | 190.22 | 2.5 | 0.48 g |

| Toluene | - | - | 100 mL |

| Saturated aq. NaHCO₃ | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-oxohexan-1-ol (5.81 g, 50 mmol), ethylene glycol (4.66 g, 75 mmol), p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol), and toluene (100 mL).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Oxidation of this compound to the Corresponding Aldehyde

This protocol details the selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Reaction Scheme:

Caption: Oxidation of the primary alcohol to an aldehyde.

Materials and Reagents:

Table 3: Reagents for Protocol 2

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 174.24 | 10 | 1.74 g |

| Pyridinium chlorochromate (PCC) | 215.56 | 15 | 3.23 g |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| Diethyl ether | - | - | 100 mL |

| Silica gel | - | - | 20 g |

Procedure:

-

To a stirred suspension of PCC (3.23 g, 15 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask, add a solution of this compound (1.74 g, 10 mmol) in anhydrous DCM (10 mL) dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and stir for an additional 15 minutes.

-

Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

The product, 4-(1,3-Dioxolan-2-yl)hexanal, is often used in the next step without further purification.

Expected Yield: 80-90% (crude)

Protocol 3: Deprotection of the Dioxolane and Subsequent Wittig Reaction

This protocol demonstrates the deprotection of the aldehyde and its subsequent reaction with a Wittig reagent to form an alkene.

Reaction Scheme:

Caption: Two-step deprotection and Wittig reaction workflow.

Materials and Reagents:

Table 4: Reagents for Protocol 3

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-(1,3-Dioxolan-2-yl)hexanal (crude) | 172.22 | ~8 | ~1.38 g |

| Acetone | - | - | 40 mL |

| 1 M Aqueous HCl | - | - | 10 mL |

| Methyltriphenylphosphonium bromide | 357.23 | 12 | 4.29 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12 | 4.8 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |

| Saturated aq. NH₄Cl | - | - | 30 mL |

| Diethyl ether | - | - | 100 mL |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

Part A: Deprotection

-

Dissolve the crude 4-(1,3-Dioxolan-2-yl)hexanal (~8 mmol) in acetone (40 mL) in a 100 mL round-bottom flask.

-

Add 1 M aqueous HCl (10 mL) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to obtain the crude 4-oxohexanal.

Part B: Wittig Reaction

-

In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in anhydrous THF (50 mL).

-

Cool the suspension to 0 °C in an ice bath and add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12 mmol) dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the ylide solution back to 0 °C and add a solution of the crude 4-oxohexanal from Part A in anhydrous THF (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

-

Extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield hept-6-en-4-one.

Expected Yield: 50-60% over two steps.

Logical Workflow

The following diagram illustrates the logical progression of the synthetic sequence described in the protocols.

Caption: Synthetic workflow from 4-oxohexan-1-ol to hept-6-en-4-one.

These protocols and application notes demonstrate the potential of this compound as a key building block in the construction of more complex molecular architectures. Its straightforward preparation and the selective reactivity of its functional groups make it an attractive tool for synthetic chemists in academia and industry.

Application Notes and Protocols: 4-(1,3-Dioxolan-2-yl)hexan-1-ol in Protecting Group Strategies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-(1,3-Dioxolan-2-yl)hexan-1-ol as a key intermediate in a protecting group strategy for bifunctional molecules. This compound incorporates a protected aldehyde in the form of a 1,3-dioxolane and a free primary alcohol, making it a valuable building block in multi-step organic synthesis.

The 1,3-dioxolane group serves as a robust protecting group for the aldehyde functionality, which is stable under basic, nucleophilic, and reductive conditions.[1][2] This allows for selective chemical transformations to be performed on the primary alcohol moiety. Subsequently, the aldehyde can be readily deprotected under mild acidic conditions.[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of a precursor molecule containing both an aldehyde and a hydroxyl group, such as 4-formylhexan-1-ol, with ethylene glycol. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-formylhexan-1-ol

-

Ethylene glycol

-

p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylhexan-1-ol (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary (Representative):

| Parameter | Value |

| Starting Material | 4-formylhexan-1-ol |

| Reagents | Ethylene glycol, p-TsOH |

| Solvent | Toluene |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Yield | 85-95% |

| Purity (by NMR) | >95% |

| CAS Number | 139133-21-4 |

Application in a Multi-Step Synthesis: Selective Oxidation